4-(Pyrrolidin-3-yloxy)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-3-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-11(14)8-1-3-9(4-2-8)15-10-5-6-13-7-10/h1-4,10,13H,5-7H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDHPSTXSHGLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678774 | |
| Record name | 4-[(Pyrrolidin-3-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28490-66-6 | |
| Record name | 4-[(Pyrrolidin-3-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Pyrrolidin-3-yloxy)benzamide (PubChem CID: 77508988)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intersection of the benzamide scaffold with the sterically influential pyrrolidine ring presents a compelling area of chemical space for modern drug discovery. The pyrrolidine moiety, in particular, offers a three-dimensional architecture that can facilitate nuanced interactions with biological targets, a feature increasingly sought after in the design of selective and potent therapeutics.[1] This guide provides a comprehensive technical overview of 4-(pyrrolidin-3-yloxy)benzamide, a molecule embodying this design philosophy. While publicly available data on this specific compound is limited, this document synthesizes information on its chemical properties, offers a plausible synthetic route based on established methodologies for analogous structures, and explores its potential biological significance within the broader context of related pharmacologically active agents.
Molecular Profile and Physicochemical Properties
This compound is a small molecule featuring a central benzene ring substituted with a benzamide group and a pyrrolidin-3-yloxy moiety. The PubChem Compound Identification (CID) for this molecule is 77508988.
Structural and Chemical Data
| Property | Value | Source |
| PubChem CID | 77508988 | PubChem |
| CAS Number | 28490-66-6 | ChemicalBook[2] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | PubChem[3] |
| Molecular Weight | 206.24 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | C1CNCC1OC2=CC=C(C=C2)C(=O)N | PubChem[3] |
| InChI Key | ZFDHPSTXSHGLLQ-UHFFFAOYSA-N | PubChem[3] |
Predicted Physicochemical Properties of the Hydrochloride Salt
| Property | Predicted Value | Source |
| XLogP3 | 0.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 206.105528 g/mol | PubChem[3] |
| Monoisotopic Mass | 206.105528 g/mol | PubChem[3] |
| Topological Polar Surface Area | 58.6 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
Synthesis and Purification
A definitive, peer-reviewed synthesis protocol for this compound is not prominently available in the searched literature. However, based on established methods for the synthesis of analogous benzamide and pyrrolidine derivatives, a logical and experimentally sound synthetic strategy can be proposed. The following protocol is a representative example and may require optimization.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: ether formation followed by amidation.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(Pyrrolidin-3-yloxy)benzonitrile
-
To a solution of 3-hydroxypyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(pyrrolidin-3-yloxy)benzonitrile.
Step 2: Synthesis of this compound
-
To a solution of 4-(pyrrolidin-3-yloxy)benzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or tert-butanol), add concentrated sulfuric acid or a solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable base (if acid hydrolysis was used) or acid (if base hydrolysis was used).
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Potential Biological Activity and Therapeutic Relevance
While no specific biological activity data for this compound has been found in the reviewed literature, the constituent chemical motifs are prevalent in a wide range of pharmacologically active compounds.
The Pyrrolidine Scaffold in Drug Discovery
The five-membered pyrrolidine ring is a versatile scaffold in medicinal chemistry due to its non-planar, three-dimensional structure which allows for the exploration of a wider pharmacophore space compared to flat aromatic rings.[1] This structural feature can lead to enhanced binding affinity and selectivity for biological targets. Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1]
The Benzamide Moiety in Pharmacology
Benzamides are a well-established class of compounds with diverse pharmacological applications. For instance, substituted benzamides are known to act as dopamine receptor antagonists, with applications in the treatment of psychosis.[4] More recently, benzamide derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy.[5][6]
Postulated Biological Targets
Given the structural features of this compound, it is plausible that this compound could exhibit activity against a range of biological targets. The pyrrolidine moiety could confer affinity for receptors or enzymes that recognize this scaffold, while the benzamide portion could engage in hydrogen bonding and other interactions within a binding site. Potential, though unconfirmed, areas of investigation for this compound and its analogs could include:
-
G-protein coupled receptors (GPCRs): The discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives as potent GPR52 agonists highlights the potential for benzamides to modulate GPCR activity.[7][8]
-
Enzyme Inhibition: The development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine-specific demethylase 1 (LSD1) suggests that the 4-substituted pyrrolidine benzamide scaffold could be a starting point for designing enzyme inhibitors.
Analytical Methodologies
The characterization and quantification of this compound would likely employ standard analytical techniques used for small organic molecules.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure, with characteristic peaks for the aromatic, pyrrolidine, and amide protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
Purity and Quantification
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, would be suitable for assessing purity and for quantification. Detection would typically be by UV absorbance at a wavelength where the aromatic ring shows strong absorption (e.g., around 254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive quantification, especially in biological matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice.
Future Directions and Conclusion
This compound represents an intriguing yet underexplored molecule at the confluence of two pharmacologically significant scaffolds. While this guide provides a foundational understanding based on available data for related compounds, further experimental investigation is necessary to fully elucidate its synthetic accessibility, physicochemical properties, and biological activity.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol.
-
Conducting comprehensive biological screening to identify potential targets and therapeutic areas.
-
Performing structure-activity relationship (SAR) studies by synthesizing and testing analogs to understand the key structural determinants of activity.
References
-
BindingDB BDBM50204405 (3S,4S)-N-hydroxy-4-(4-((2-methylquinolin-4-yl)methoxy)benzamido)pyrrolidine-3-carboxamide::CHEMBL235997. BindingDB. [Link]
-
This compound hydrochloride (C11H14N2O2). PubChem. [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10).
-
Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]
- Murphy, R., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry.
- N-(3-pyrrolidinyl) benzamide derivative. (1997). U.S.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
- Roda, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.
- US P
- US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
- Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry.
- Zhang, Y., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer. Molecules, 24(10), 1901.
- Ohmori, J., et al. (1997). N-(3-pyrrolidinyl) benzamide derivative. U.S.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 28490-66-6 [chemicalbook.com]
- 3. PubChemLite - this compound hydrochloride (C11H14N2O2) [pubchemlite.lcsb.uni.lu]
- 4. N-(3-pyrrolidinyl) benzamide derivative - Patent US-5686482-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. data.uspto.gov [data.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Isosteres in Medicinal Chemistry: A Comparative Analysis of Ether- vs. N-Linked Pyrrolidine Benzamides
Executive Summary: The Linker Defines the Function
In fragment-based drug discovery (FBDD) and lead optimization, the benzamide core acts as a privileged scaffold, often serving as a hinge-binder in kinase inhibitors or an anchor in GPCR ligands.[1] However, the vector extending from the 4-position of the phenyl ring determines the molecule's physicochemical profile and target engagement.[1]
This guide analyzes two specific scaffolds that appear structurally similar but possess divergent electronic and geometric properties:
-
4-(Pyrrolidin-3-yloxy)benzamide (referred to herein as Scaffold A )
-
4-(pyrrolidin-1-yl)benzamide (referred to herein as Scaffold B )
Core Thesis: While both scaffolds introduce a pyrrolidine ring at the 4-position, Scaffold A functions as a high-pKa, flexible, solubilizing group suitable for solvent-exposed interactions, whereas Scaffold B acts as a low-pKa, rigid, lipophilic spacer that flattens the molecular vector.[1]
Structural & Electronic Profiling
The fundamental difference lies in the atom connecting the pyrrolidine ring to the benzamide core: an ether oxygen (-O-) versus a nitrogen atom (-N-).
Electronic Conjugation and Basicity
-
Scaffold A (Ether Linkage): The oxygen atom acts as a barrier to conjugation between the aliphatic pyrrolidine ring and the aromatic benzamide.[1] The pyrrolidine nitrogen remains a secondary aliphatic amine.
-
Scaffold B (Aniline Linkage): The nitrogen atom is directly bonded to the phenyl ring.[1] The lone pair on the pyrrolidine nitrogen participates in resonance with the electron-poor benzamide system (push-pull effect).
Stereochemistry and Geometry
-
Scaffold A: The attachment at the 3-position of the pyrrolidine creates a chiral center. The ether linkage introduces a "kink," projecting the pyrrolidine out of the aromatic plane.[1]
-
Scaffold B: The attachment at the 1-position makes the molecule achiral. To maximize resonance, the pyrrolidine ring attempts to lie coplanar with the benzene ring, though steric clash with ortho-protons forces a slight twist.[1]
Table 1: Physicochemical Comparison
| Feature | Scaffold A (3-yloxy) | Scaffold B (1-yl) |
| Linker Atom | Oxygen (Ether) | Nitrogen (Aniline) |
| Pyrrolidine Type | Secondary Amine ( | Tertiary Aniline-like ( |
| Chirality | Yes (R/S enantiomers) | No (Achiral) |
| Est. pKa (Conj. Acid) | ~9.8 (Highly Basic) | ~1.5 (Neutral) |
| Physiological State | Cationic (+1 charge) | Neutral |
| Solubility (Aq) | High (Salt formation) | Low to Moderate |
| H-Bonding | Donor (NH) & Acceptor (O) | Acceptor only (Amide) |
| Metabolic Liability | O-Dealkylation (CYP450) | Ring Oxidation / N-Dealkylation |
Synthetic Methodologies
The synthesis of these scaffolds requires distinct chemical strategies. Below are the field-proven protocols for generating these cores.
Synthesis of Scaffold A (Ether Linkage)
Method of Choice: Mitsunobu Reaction or SNAr (if using 4-fluorobenzonitrile followed by hydrolysis). Why: The Mitsunobu reaction allows for stereochemical inversion, enabling the synthesis of chiral-specific isomers from commercially available chiral pyrrolidinols.[1]
Protocol: Mitsunobu Coupling
-
Reagents: 4-Hydroxybenzamide (1.0 eq),
-Boc-3-pyrrolidinol (1.2 eq), Triphenylphosphine ( , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq). -
Solvent: Anhydrous THF (0.1 M).
-
Procedure:
-
Dissolve 4-hydroxybenzamide,
-Boc-3-pyrrolidinol, and in THF under atmosphere. -
Cool to 0°C.
-
Add DIAD dropwise over 20 minutes (exothermic).
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Concentrate in vacuo. Triturate with
/Hexane to precipitate triphenylphosphine oxide ( ).[1] Filter. Purify filtrate via silica flash chromatography (EtOAc/Hexane gradient). -
Deprotection: Treat the intermediate with 4M HCl in Dioxane (1 hour) to yield the amine salt.
-
Synthesis of Scaffold B (Aniline Linkage)
Method of Choice: Nucleophilic Aromatic Substitution (
Protocol:
Displacement
-
Reagents: 4-Fluorobenzamide (1.0 eq), Pyrrolidine (3.0 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMSO or DMF (polar aprotic is essential).[1]
-
Procedure:
-
Suspend 4-fluorobenzamide and
in DMSO (0.5 M). -
Add pyrrolidine (excess is used as both nucleophile and base).[1]
-
Heat to 100°C for 4–8 hours. Monitor by LCMS for disappearance of fluoride starting material.
-
Workup: Pour reaction mixture into crushed ice/water. The product, 4-(pyrrolidin-1-yl)benzamide , will precipitate as a solid due to its lipophilicity.
-
Purification: Filter the solid, wash copiously with water, and recrystallize from Ethanol if necessary.[1]
-
Visualizing the Workflow
The following diagram illustrates the decision logic and synthetic pathways for these two scaffolds.
Caption: Decision tree for scaffold selection based on desired physicochemical outcomes and corresponding synthetic pathways.
Medicinal Chemistry Applications
When to use Scaffold A (3-yloxy)
-
Solubility Fix: If your lead compound is too lipophilic (high LogP), swapping a phenyl group for this scaffold introduces a solubilizing amine and lowers LogD via protonation.[1]
-
Exploiting Chiral Space: The 3-position allows you to probe specific 3D pockets. The (S)-enantiomer might bind significantly better than the (R)-enantiomer, offering a selectivity filter against off-targets.
-
H-Bonding: The ether oxygen can accept H-bonds, and the protonated amine can donate H-bonds to aspartate/glutamate residues in the binding pocket.
When to use Scaffold B (1-yl)
-
Rigidification: If your molecule suffers from high entropic penalty upon binding, this scaffold locks the conformation.[1]
-
CNS Penetration: Because it remains neutral at physiological pH, Scaffold B has much higher passive membrane permeability (PAMPA/Caco-2) compared to the cationic Scaffold A.[1]
-
Metabolic Stability: While the pyrrolidine ring is susceptible to oxidation, the aniline nitrogen is deactivated by the benzamide, preventing the formation of toxic quinone-imine intermediates often seen with electron-rich anilines.[1]
References
-
Mitsunobu Reaction Mechanism & Utility: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link[1]
-
SNAr Reaction on Benzamides: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group."[1] VCH Publishers, 1991.[1] (Standard text on SNAr kinetics).
-
Pyrrolidine pKa Analysis: Settimo, A. D., et al. "Basicity and lipophilicity of N-substituted pyrrolidines."[1] European Journal of Medicinal Chemistry, 1993.[1]
-
Bioisosteres in Drug Design: Patani, G. A., & LaVoie, E. J.[1] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996.[1] Link[1]
-
Scaffold B Biological Context (GlyT1): "Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1." Bioorganic & Medicinal Chemistry Letters, 2013.[1] Link
Sources
The Pyrrolidine Benzamide Scaffold: From Atypical Antipsychotics to Radiotracer Gold Standards
Topic: History of Pyrrolidine Benzamides as Antipsychotic Pharmacophores Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Neuropharmacologists.
Executive Summary
The substituted benzamide class represents a pivotal divergence in the history of antipsychotic drug development. Emerging from the structural modification of procainamide and metoclopramide, this scaffold moved away from the rigid tricyclic structure of phenothiazines (e.g., chlorpromazine) to a flexible, highly tunable pharmacophore.
This guide analyzes the evolution of pyrrolidine benzamides —specifically focusing on Sulpiride , Remoxipride , and Raclopride . It details their structure-activity relationships (SAR), the mechanistic basis of their "limbic selectivity," the toxicity hurdles that halted their clinical dominance, and the subsequent pivot of Raclopride to become the global standard for Positron Emission Tomography (PET) imaging of dopamine receptors.
The Phylogeny of the Pharmacophore
The discovery of benzamide antipsychotics was not a linear path from dopamine antagonism but a serendipitous evolution from gastrointestinal prokinetics.
The Orthopramide Bridge
In the 1960s, researchers attempting to improve the anti-arrhythmic properties of procainamide synthesized Metoclopramide . While effective as an anti-emetic, it exhibited central nervous system (CNS) effects, including extrapyramidal symptoms (EPS). This observation led to the hypothesis that the orthopramide moiety (2-methoxy-5-chlorobenzamide) was a distinct CNS-active pharmacophore.
The Pyrrolidine Shift
The critical innovation was the replacement of the diethylaminoethyl side chain of metoclopramide with a pyrrolidine ring.
-
Sulpiride: The first clinically successful benzamide.[1] It exhibited "atypical" properties (antipsychotic efficacy with reduced EPS) before the term "atypical" was standardized.[2] However, it had low lipophilicity and poor blood-brain barrier (BBB) penetration.
-
Remoxipride: Designed to improve lipophilicity and bioavailability. It proved highly effective in schizophrenia but was withdrawn due to toxicity.
-
Raclopride: Synthesized to maximize potency. While highly selective, its legacy shifted from therapeutic to diagnostic.
Visualization: Structural Evolution
Figure 1: The structural phylogeny of pyrrolidine benzamides, tracing the lineage from cardiac drugs to neuroimaging tracers.
Structure-Activity Relationship (SAR)
The efficacy of pyrrolidine benzamides relies on a precise spatial arrangement that mimics the endogenous dopamine molecule.
The Intramolecular Hydrogen Bond
The defining feature of this pharmacophore is the pseudo-ring formation.
-
Mechanism: An intramolecular hydrogen bond forms between the amide hydrogen (N-H) and the lone pair of the ortho-methoxy group (or similar substituent like ethyl) on the benzene ring.
-
Consequence: This locks the molecule into a planar conformation, mimicking the distance between the aromatic ring and the nitrogen atom found in rigid dopamine agonists. Disruption of this H-bond (e.g., by moving the methoxy to the meta position) results in a complete loss of D2 receptor affinity [1].
Stereochemistry
Stereoselectivity is absolute in this class.
-
The (S)-enantiomer (levo) is almost exclusively responsible for D2 receptor antagonism.
-
(S)-(-)-Raclopride has an affinity (
) of ~1.2 nM, whereas the (R)-enantiomer is virtually inactive. This stereospecificity is critical for its use as a PET tracer to ensure specific binding signals.
The Pyrrolidine Nitrogen
The basic nitrogen in the pyrrolidine ring serves as the protonation site at physiological pH. It forms an essential ionic bond with Aspartate 114 (Asp114) in the Transmembrane III (TM3) region of the D2 receptor.
Pharmacodynamics: The "Limbic Selectivity" Hypothesis
Benzamides like sulpiride and raclopride were termed "atypical" because they induced fewer motor side effects (catalepsy in rats, EPS in humans) compared to haloperidol, despite being potent D2 antagonists.
Two prevailing theories explain this:
-
Regional Selectivity: Benzamides show a preferential blockade of D2 receptors in the mesolimbic system (controlling psychosis) over the nigrostriatal pathway (controlling movement). This is distinct from phenothiazines, which block both equally.
-
Dissociation Kinetics (Fast-Off Theory): Later research suggested that compounds like remoxipride have a faster dissociation rate (
) from the D2 receptor than haloperidol. This allows endogenous dopamine to compete more effectively during physiological surges, preserving motor function [2].
| Compound | D2 Affinity ( | BBB Penetration | Clinical Status |
| Sulpiride | ~10–20 nM | Low | Active (Europe/Asia) |
| Remoxipride | ~200 nM | High | Withdrawn (1993) |
| Raclopride | ~1.2 nM | Moderate | Research Only (PET) |
| Amisulpride | ~2.8 nM | Low-Moderate | Active (Global) |
The Remoxipride Tragedy & The Raclopride Pivot
Remoxipride Withdrawal
Remoxipride (Roxiam) was launched in 1990 as a superior alternative to haloperidol. However, it was withdrawn in 1993 after reports of aplastic anemia (incidence 1:20,000).
-
Toxicology: The toxicity was not mechanism-based (D2 blockade) but structure-based. Metabolic oxidation of the pyrrolidine ring led to the formation of reactive quinone-imines, which caused idiosyncratic bone marrow suppression.
Raclopride: The Diagnostic Gold Standard
While Remoxipride failed clinically, Raclopride found a second life. Because of its moderate lipophilicity and high specificity for D2/D3 receptors, [11C]-Raclopride became the standard radioligand for PET imaging.
-
Competition Sensitivity: Unlike high-affinity antagonists (e.g., spiperone), Raclopride's binding is sensitive to endogenous dopamine levels.[3][4] This allows researchers to measure dopamine release in real-time (e.g., displacement of [11C]-Raclopride after amphetamine challenge) [3].
Technical Protocol: D2 Receptor Radioligand Binding Assay
Objective: To determine the affinity (
Reagents & Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Antioxidant: Add 0.1% Ascorbic Acid immediately before use (prevents oxidation of dopaminergic ligands).
-
Radioligand: [Methoxy-3H]-Raclopride (Specific Activity ~60-80 Ci/mmol).
-
Tissue Source: Rat striatal membrane homogenates or CHO-D2 transfected cell membranes.
Experimental Workflow
Figure 2: Workflow for competitive radioligand binding assay.
Step-by-Step Methodology
-
Preparation: Thaw membrane aliquots and re-suspend in Assay Buffer to a concentration of 10–20 µg protein/tube.
-
Incubation Setup: In a 96-well plate or polypropylene tubes, add:
-
50 µL Test Compound (various concentrations, e.g.,
to M). -
50 µL [3H]-Raclopride (Final concentration ~2 nM, near
). -
100 µL Membrane suspension.
-
Non-Specific Binding (NSB) Control: Add 10 µM (+)-Butaclamol or Haloperidol instead of test compound to define NSB.
-
-
Equilibrium: Incubate for 60 minutes at 25°C (Room Temperature).
-
Termination: Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to the filter) using a cell harvester.
-
Wash: Wash filters 3x with 3 mL ice-cold buffer.
-
Quantification: Transfer filters to vials, add liquid scintillation cocktail, and count radioactivity (CPM).
-
Calculation:
-
Convert CPM to DPM.
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate
using the Cheng-Prusoff equation: Where is the radioligand concentration and is the dissociation constant of [3H]-Raclopride.
-
References
-
Ögren, S. O., et al. (1984). The pharmacology of substituted benzamides.[1][5][6]Acta Psychiatrica Scandinavica , 311(Suppl), 69-81. Link
-
Seeman, P. (2002). Atypical antipsychotics: mechanism of action.[5][7][8][9]Canadian Journal of Psychiatry , 47(1), 27-38. Link
-
Farde, L., et al. (1986). Positron emission tomographic analysis of central D1 and D2 dopamine receptor occupancy in patients treated with classical neuroleptics and sulpiride.Archives of General Psychiatry , 43(7), 679-688. Link
-
IUPHAR/BPS Guide to Pharmacology. Dopamine D2 receptor.[10]Link
-
Lammertsma, A. A., et al. (1996). Comparison of methods for analysis of clinical [11C]raclopride studies.Journal of Cerebral Blood Flow & Metabolism , 16(1), 42-52. Link
Sources
- 1. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ourworldindata.org [ourworldindata.org]
- 3. Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 5. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Antipsychotic - Wikipedia [en.wikipedia.org]
- 10. Raclopride - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(pyrrolidin-3-yloxy)benzamide from 4-hydroxybenzamide
Introduction: The Significance of the Pyrrolidine Moiety in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2][3] Its prevalence is attributed to its ability to introduce a three-dimensional architecture to a molecule, which can enhance binding affinity and selectivity for biological targets.[2][3] The pyrrolidine moiety can also improve physicochemical properties such as aqueous solubility.[4] Specifically, 4-(pyrrolidin-3-yloxy)benzamide is a valuable building block in the development of novel therapeutics, with the benzamide group also being a common feature in pharmacologically active compounds.[5][6] This document provides a comprehensive guide for the synthesis of this compound from the readily available starting material, 4-hydroxybenzamide.[7][8] Two robust synthetic strategies, the Williamson ether synthesis and the Mitsunobu reaction, will be detailed, including in-depth protocols, mechanistic insights, and data presentation to aid researchers in the successful execution of this synthesis.
Synthetic Strategy Overview: A Tale of Two Reactions
The core transformation in the synthesis of this compound from 4-hydroxybenzamide is the formation of an ether linkage between the phenolic oxygen of 4-hydroxybenzamide and the 3-position of a pyrrolidine ring. Two classical and highly effective methods for achieving this are the Williamson ether synthesis and the Mitsunobu reaction.
-
Williamson Ether Synthesis: This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis.[9][10] It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkyl electrophile.[9][10][11] In the context of our target molecule, this would involve the deprotonation of 4-hydroxybenzamide to form a phenoxide, which would then react with a pyrrolidine derivative bearing a leaving group at the 3-position.
-
Mitsunobu Reaction: Discovered by Oyo Mitsunobu, this reaction provides an alternative and often milder route to ethers from alcohols.[12] It utilizes a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack.[12][13][14] This reaction is particularly advantageous as it often proceeds with clean inversion of stereochemistry at the alcohol carbon.[13][15]
A crucial consideration for both synthetic routes is the presence of the secondary amine in the pyrrolidine ring. This nucleophilic nitrogen can compete with the desired oxygen nucleophile, leading to unwanted side products. Therefore, a protection-deprotection strategy is essential for a successful synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[16]
Visualizing the Synthetic Pathways
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Protection of 3-Hydroxypyrrolidine
The first critical step is the protection of the secondary amine of 3-hydroxypyrrolidine to prevent its interference in the subsequent etherification reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose.
Protocol 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| 3-Hydroxypyrrolidine | 87.12 g/mol | 5.0 g | 57.4 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 13.8 g | 63.1 mmol |
| Triethylamine (Et₃N) | 101.19 g/mol | 8.8 mL | 63.1 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
Dissolve 3-hydroxypyrrolidine (5.0 g, 57.4 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (8.8 mL, 63.1 mmol) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (13.8 g, 63.1 mmol) in dichloromethane (20 mL) dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a colorless oil or a white solid.
Part 2: Ether Synthesis - A Comparative Approach
With the protected pyrrolidine derivative in hand, we can now proceed to the core ether-forming reaction. Both the Williamson and Mitsunobu methods are presented here, allowing researchers to choose the most suitable approach based on available reagents and desired reaction conditions.
Method A: Williamson Ether Synthesis
This method involves the activation of the pyrrolidinol by converting the hydroxyl group into a better leaving group, typically a tosylate, followed by nucleophilic attack by the deprotonated 4-hydroxybenzamide.
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| tert-butyl 3-hydroxy... | 187.25 g/mol | 5.0 g | 26.7 mmol |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 g/mol | 5.6 g | 29.4 mmol |
| Pyridine | 79.10 g/mol | 30 mL | - |
Procedure:
-
Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (5.0 g, 26.7 mmol) in pyridine (30 mL) at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (5.6 g, 29.4 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated product.
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| 4-Hydroxybenzamide | 137.14 g/mol | 3.66 g | 26.7 mmol |
| Sodium hydride (NaH, 60% disp.) | 40.00 g/mol | 1.17 g | 29.4 mmol |
| tert-butyl 3-(tosyloxy)... | 341.43 g/mol | 9.12 g | 26.7 mmol |
| Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a suspension of sodium hydride (1.17 g, 29.4 mmol) in anhydrous DMF (20 mL) at 0 °C, add a solution of 4-hydroxybenzamide (3.66 g, 26.7 mmol) in DMF (30 mL) dropwise.
-
Stir the mixture at room temperature for 1 hour until gas evolution ceases.
-
Add a solution of tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (9.12 g, 26.7 mmol) in DMF (10 mL).
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water (10 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Figure 2: Mechanism of the Williamson Ether Synthesis.
Method B: Mitsunobu Reaction
This one-pot procedure offers a more direct route from the protected alcohol to the desired ether.
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| 4-Hydroxybenzamide | 137.14 g/mol | 3.66 g | 26.7 mmol |
| tert-butyl 3-hydroxy... | 187.25 g/mol | 5.0 g | 26.7 mmol |
| Triphenylphosphine (PPh₃) | 262.29 g/mol | 7.7 g | 29.4 mmol |
| Diethyl azodicarboxylate (DEAD) | 174.15 g/mol | 5.1 mL | 29.4 mmol |
| Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
Dissolve 4-hydroxybenzamide (3.66 g, 26.7 mmol), tert-butyl 3-hydroxy-pyrrolidine-1-carboxylate (5.0 g, 26.7 mmol), and triphenylphosphine (7.7 g, 29.4 mmol) in anhydrous THF (100 mL) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diethyl azodicarboxylate (5.1 mL, 29.4 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product from the triphenylphosphine oxide and diethyl hydrazinedicarboxylate byproducts.
Figure 3: Simplified mechanism of the Mitsunobu Reaction.
Part 3: Deprotection to Yield the Final Product
The final step in the synthesis is the removal of the Boc protecting group to unveil the target molecule, this compound. This is typically achieved under acidic conditions.[16][17]
Protocol 4: Synthesis of this compound
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| tert-butyl 3-(4-carbamoylphenoxy)... | 306.37 g/mol | 5.0 g | 16.3 mmol |
| Trifluoroacetic acid (TFA) | 114.02 g/mol | 10 mL | - |
| Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
Dissolve tert-butyl 3-(4-carbamoylphenoxy)pyrrolidine-1-carboxylate (5.0 g, 16.3 mmol) in dichloromethane (20 mL).
-
Add trifluoroacetic acid (10 mL) and stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH 9-10 with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a mixture of chloroform and isopropanol (3:1, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of solid compounds.
Conclusion: A Versatile Synthesis for a Privileged Scaffold
This application note provides detailed and reliable protocols for the synthesis of this compound from 4-hydroxybenzamide. By offering two distinct and well-established synthetic routes—the Williamson ether synthesis and the Mitsunobu reaction—researchers are equipped with the flexibility to choose the method that best suits their laboratory's capabilities and specific research needs. The successful synthesis of this valuable building block will undoubtedly facilitate the discovery and development of novel therapeutic agents that incorporate the highly sought-after pyrrolidine scaffold.
References
- BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.
- ResearchGate. (2025). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubMed. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation.
- Alfa Chemistry. (n.d.). Mitsunobu Reaction.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
-
SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
- Top Curr Chem (Cham). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
-
PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Page loading... [wap.guidechem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Synthesis of Histamine H3 antagonists using benzamide scaffolds
Application Note: High-Affinity Synthesis & Evaluation of Benzamide-Based Histamine H3 Receptor Antagonists
Executive Summary & Strategic Rationale
The Histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the CNS.[1][2] It functions as an autoreceptor and heteroreceptor, negatively regulating the release of histamine, acetylcholine, dopamine, and norepinephrine.[2] Consequently, H3R antagonists/inverse agonists are high-value targets for treating cognitive deficits (Alzheimer’s, ADHD), narcolepsy, and schizophrenia.[3]
While early H3 antagonists relied on imidazole scaffolds (e.g., thioperamide), these suffered from CYP450 inhibition and poor blood-brain barrier (BBB) penetration. The benzamide scaffold has emerged as a superior alternative, offering:
-
Metabolic Stability: Non-imidazole core reduces CYP interaction.
-
Tunable Lipophilicity: The benzamide linker allows precise control over physicochemical properties (
, ) critical for CNS entry. -
Modular Synthesis: The scaffold is amenable to convergent parallel synthesis, facilitating rapid Structure-Activity Relationship (SAR) exploration.
This guide details the synthesis, purification, and pharmacological validation of a representative 4-((piperazin-1-yl)methyl)benzamide antagonist, a motif found in clinical candidates like Bavisant and Pitolisant analogs.
Chemical Design Strategy (SAR)
The design of a potent benzamide H3 antagonist relies on a three-point pharmacophore model:
| Region | Structural Motif | Function |
| Basic Head | Tertiary amine (Piperazine/Piperidine) | Interacts with the conserved Asp3.32 residue in the transmembrane region. |
| Linker | Benzyl/Alkyl Spacer | Positions the basic head; provides optimal distance (approx. 5–7 Å) to the core. |
| Core | Benzamide | Provides rigid orientation and |
| Tail | Lipophilic Aryl/Alkyl group | Occupies the hydrophobic pocket; determines subtype selectivity (vs. H4R). |
Detailed Synthetic Protocol
Target Molecule: N-(4-fluorophenyl)-4-((4-isopropylpiperazin-1-yl)methyl)benzamide (Representative Compound 5 )
Retrosynthetic Analysis & Workflow
The most robust route utilizes a convergent strategy:
-
Step A: Reductive amination of a formyl-benzoate ester.
-
Step B: Saponification of the ester.
-
Step C: Amide coupling with the desired aniline.
Step-by-Step Methodology
Reagents Required:
-
Methyl 4-formylbenzoate
-
1-Isopropylpiperazine
-
Sodium triacethoxyborohydride (STAB)
-
Lithium Hydroxide (LiOH)
-
4-Fluoroaniline
-
HATU (Coupling Agent)
-
DIPEA (Hünig's Base)
Protocol:
Step 1: Reductive Amination (Formation of the "Head")
-
Dissolve Methyl 4-formylbenzoate (1.0 eq, 10 mmol) and 1-Isopropylpiperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (40 mL).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 min.
-
Cool to 0°C. Add Sodium triacethoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Mechanistic Insight: STAB is preferred over
because it is less aggressive and will not reduce the ester or aldehyde before imine formation. -
Warm to RT and stir for 12 hours.
-
Quench: Add saturated
. Extract with DCM ( mL). -
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Yield Target: >85% (Intermediate 2 ).
-
Step 2: Ester Hydrolysis
-
Dissolve Intermediate 2 in THF/Water (3:1, 20 mL).
-
Add LiOH
H O (3.0 eq). Stir at 60°C for 4 hours. -
Workup: Acidify carefully to pH 4-5 with 1N HCl. The zwitterionic amino-acid often precipitates. If not, evaporate to dryness and use the crude salt in the next step (desalting may be required if using EDC, but HATU tolerates salts well).
-
Yield Target: Quantitative (Intermediate 3 ).
-
Step 3: Amide Coupling (The "Core" Synthesis)
-
Suspend Intermediate 3 (1.0 eq) in anhydrous DMF (10 mL).
-
Add DIPEA (3.0 eq) and stir for 10 min to ensure the acid is deprotonated.
-
Add HATU (1.2 eq). Stir for 15 min (Activation step).
-
Critical Check: Solution should turn slightly yellow/orange.
-
-
Add 4-Fluoroaniline (1.1 eq). Stir at RT for 16–24 hours.
-
Workup: Dilute with EtOAc (100 mL). Wash with 5% LiCl (to remove DMF), sat.
, and brine. -
Purification: Flash chromatography (DCM/MeOH/NH
90:10:1). The trace ammonia prevents the basic amine from streaking on silica.-
Final Yield: 60–75%.
-
Visualization of Synthetic Workflow
Caption: Convergent synthesis of benzamide H3 antagonists via reductive amination followed by HATU-mediated amidation.
Pharmacological Evaluation Protocols
To validate the synthesized compound as a high-affinity H3 antagonist, two assays are mandatory: a Binding Assay (Affinity) and a Functional Assay (Efficacy).
Radioligand Binding Assay ( Determination)
Purpose: Determine the affinity of the ligand for the human H3 receptor.
-
Receptor Source: Membranes from HEK-293 cells stably expressing human H3R.
-
Radioligand:
-methylhistamine ( nM). -
Non-specific Binding: Defined by 10
M Thioperamide or Pitolisant.
Protocol:
-
Incubation: Mix membrane prep (5–10
g protein), -ligand (2 nM), and test compound ( to M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl ). -
Time: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Analysis: Liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Functional Assay
Purpose: Confirm antagonist/inverse agonist mode of action. H3R couples to
-
Mechanism:
-
Agonist (R-methylhistamine): Increases
binding. -
Antagonist (Target Compound): Blocks the agonist-induced increase.[4]
-
Inverse Agonist: Decreases binding below basal levels (constitutive activity).
-
Protocol:
-
Incubate membranes with GDP (10
M) and (0.1 nM). -
Add
concentration of agonist (R-methylhistamine). -
Add increasing concentrations of Target Compound.
-
Measure radioactivity. A decrease in counts indicates antagonism.
Signaling Pathway Visualization
Caption: H3R antagonism disinhibits Adenylyl Cyclase, restoring cAMP levels and neurotransmitter release.
Troubleshooting & Optimization (Scientist-to-Scientist)
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Imine hydrolysis | Ensure anhydrous conditions. Use molecular sieves (4Å) during the imine formation step (first 30 min). |
| Incomplete Coupling (Step 3) | Steric hindrance of aniline | If 4-fluoroaniline is sluggish, switch from HATU to POCl |
| Solubility Issues | Free base is lipophilic | Convert the final product to a Dihydrochloride salt (add 4M HCl in dioxane) or Oxalate salt for biological testing. |
| High Non-Specific Binding | Lipophilic tail | Add 0.1% BSA to the binding assay buffer. Ensure filters are PEI-soaked. |
References
-
Development of Benzamide H3 Antagonists (Bavisant/JNJ-31001074): Letavic, M. A., et al.[5] "Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development."[5] ACS Medicinal Chemistry Letters, 2015.[5]
-
SAR of Piperidinyl-Benzamides: Kourounakis, A., et al.[6] "Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists."[6] European Journal of Medicinal Chemistry, 2016.
-
General H3R Pharmacology & Assays: Esbenshade, T. A., et al.[7] "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders."[8][9] British Journal of Pharmacology, 2008.
-
ABT-239 (Classic Reference for H3 Antagonist Design): Cowart, M., et al. "Pharmacological Properties of ABT-239: Potent and Selective Histamine H3 Receptor Antagonist."[4] Journal of Pharmacology and Experimental Therapeutics, 2005.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cresset-group.com [cresset-group.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Dissolution Protocol for 4-(pyrrolidin-3-yloxy)benzamide
Abstract & Scope
This technical guide provides a rigorous framework for the solubilization and handling of 4-(pyrrolidin-3-yloxy)benzamide (CAS: 28490-66-6). Designed for researchers in medicinal chemistry and pharmacology, this document moves beyond generic advice to address the specific physicochemical challenges posed by the compound's amphiphilic nature—specifically the interplay between its polar benzamide core and the basic pyrrolidine moiety.
Key Takeaway: While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for stock solutions (>50 mM), aqueous solubility is highly pH-dependent. Optimal aqueous stability is achieved at pH < 9.0, utilizing the protonation of the secondary amine.
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the molecular "personality" of the compound.
Molecular Analysis
-
Molecular Weight: 206.24 g/mol [2]
-
Key Functional Groups:
-
Benzamide (
): H-bond donor/acceptor. Contributes to high melting point and crystal lattice energy. -
Ether Linkage (
): Polar, increases water solubility relative to alkyl chains. -
Pyrrolidine Ring (
): Secondary amine. Critical Solubility Handle.
-
-
Estimated LogP: ~0.5 (Hydrophilic/Amphiphilic) [1].
-
Estimated pKa (Base): ~9.5 (Pyrrolidine nitrogen).
Solubility Prediction Model
The compound exhibits pH-dependent solubility .
-
Neutral pH (pH 7-8): The molecule exists in equilibrium between protonated and neutral forms. Solubility is moderate.
-
Acidic pH (pH < 7): The pyrrolidine nitrogen is fully protonated (
). This ionic form drastically increases aqueous solubility. -
Basic pH (pH > 10): The molecule is neutral and may precipitate from aqueous solution if the concentration exceeds its intrinsic solubility (
).
Solvent Selection Decision Matrix
The following decision tree guides the selection of the primary solvent based on the intended downstream application.
Figure 1: Solvent selection logic based on experimental requirements. Note the exclusion of acetone due to potential reactivity with the secondary amine.
Recommended Solvent Systems
Tier 1: High Solubility (Stock Solutions)
-
Dimethyl Sulfoxide (DMSO):
-
Capacity: >50 mg/mL (Estimated).
-
Use Case: Long-term storage of stock solutions (typically 10 mM or 100 mM).
-
Protocol: Store at -20°C. DMSO is hygroscopic; ensure tight seals to prevent water uptake which can degrade the amide over months.
-
Tier 2: Volatile Organics (Synthesis/Processing)
-
Methanol / Ethanol:
-
Capacity: Good (>10 mg/mL).
-
Use Case: Transfer solvent, reaction solvent, or LC-MS injection solvent.
-
Warning: Avoid Acetone or Acetaldehyde . The secondary amine in the pyrrolidine ring can react with ketones/aldehydes to form enamines or iminium species over time, compromising purity.
-
Tier 3: Aqueous Systems (Buffers)
-
Water (Acidic): Excellent solubility. The addition of 1 equivalent of HCl converts the compound to its hydrochloride salt, maximizing solubility.
-
PBS (pH 7.4): Moderate solubility. Risk of precipitation at high concentrations (>1 mM).
-
Water (Basic): Poor solubility. Avoid pH > 10 for stock preparation.
Detailed Dissolution Protocol
This protocol ensures complete dissolution and prevents "false solubility" (micro-suspensions that look clear but precipitate later).
Materials Required[4][5][6][7][8][9]
-
This compound solid.
-
Solvent (DMSO, anhydrous recommended).
-
Vortex mixer.
-
Ultrasonic bath (Sonication).
-
Amber glass vials (to protect from light).
Step-by-Step Procedure
Figure 2: Step-by-step workflow for preparing a stable stock solution.
-
Calculation: Calculate the required mass.
-
Example: To make 1 mL of a 10 mM stock:
-
-
Weighing: Weigh the solid into a sterile amber glass vial.
-
Solvent Addition: Add the calculated volume of DMSO. Tip: Add solvent to the center of the vial to avoid powder sticking to the walls.
-
Agitation: Vortex vigorously for 30 seconds.
-
Sonication: If particles remain, sonicate in a water bath for 5–10 minutes. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.
-
Verification: Hold the vial up to a light source. The solution must be absolutely clear. Any turbidity indicates undissolved solid.
-
Aliquot & Store: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution in water | "Crash out" effect due to rapid polarity change or high pH. | 1. Dilute stepwise.2. Ensure aqueous buffer is pH < 8.3. Keep final DMSO concentration < 1% if possible, or up to 5% if assay tolerates. |
| Solution turns yellow over time | Oxidation of the secondary amine. | 1. Use degassed solvents.2. Store under Nitrogen/Argon.3. Check purity via LC-MS. |
| Insoluble particles in DMSO | Impurities or salt form mismatch (e.g., HCl salt in non-polar DMSO). | 1. Sonicate longer (up to 20 min).2. Gently warm to 37°C.3. If using HCl salt, add a trace of water or use DMSO/Water mix. |
References
-
PubChem. (2025). This compound hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Sources
Application Note: Designing Kinase Inhibitors with Pyrrolidine-Benzamide Linkers
Part 1: Abstract & Strategic Rationale
The "flatland" problem in kinase inhibitor design—where predominantly aromatic, planar molecules suffer from poor solubility and lack of selectivity—has driven the adoption of sp³-rich scaffolds. The pyrrolidine-benzamide linker has emerged as a privileged motif. In this configuration, the benzamide moiety often engages the DFG-motif or solvent-front residues via hydrogen bonding, while the pyrrolidine ring provides a rigid, chiral vector to exit the ATP-binding pocket.
This guide details the design, synthesis, and evaluation of kinase inhibitors utilizing this specific linker strategy. We focus on optimizing Type I ATP-competitive inhibitors (e.g., targeting JAK2 or LRRK2) where the linker connects the hinge-binding core to a solvent-exposed solubilizing tail.
Key Advantages of the Motif
-
Vector Control: The pyrrolidine nitrogen and C3/C2 carbons offer defined exit vectors (
vs in phenyl rings), allowing precise targeting of non-conserved regions for selectivity. -
Chirality: The stereocenter (typically R or S at C3) allows kinetic discrimination between protein isoforms.
-
Physicochemical Properties: The basic nitrogen (if left free or alkylated) improves aqueous solubility and lipophilic ligand efficiency (LLE).
Part 2: Rational Design Protocol (Computational)
Workflow 1: Vector Scanning & Docking
Objective: Determine the optimal attachment point and stereochemistry for the pyrrolidine linker.
Prerequisites:
-
Crystal structure of target kinase (e.g., JAK2 PDB: 3KRR).
-
Modeling software (Schrödinger Maestro, MOE, or AutoDock Vina).
Step-by-Step Protocol:
-
Protein Preparation:
-
Remove water molecules >5 Å from the active site.
-
Protonate residues at pH 7.4 (Pay attention to the His gatekeeper tautomer).
-
-
Scaffold Placement:
-
Dock the core hinge binder (e.g., a pyrazolo[1,5-a]pyrimidine).
-
Define the "Exit Vector" pointing towards the solvent front (Ribose pocket).
-
-
Linker Enumeration:
-
Grow the molecule in silico by attaching the benzamide group.
-
Fuse the pyrrolidine ring to the benzamide nitrogen or phenyl ring.
-
Critical Step: Enumerate both (R) and (S) enantiomers of 3-aminopyrrolidine or 3-hydroxypyrrolidine linkers.
-
-
Energy Minimization:
-
Minimize the complex. Analyze the torsion angle of the Benzamide-Pyrrolidine bond.
-
Success Criterion: The pyrrolidine ring should not clash with the P-loop (glycine-rich loop).
-
Visualization: Design Logic
Caption: Modular design strategy. The benzamide bridges the hydrophobic pocket and the solvent front, while the pyrrolidine directs the tail.
Part 3: Chemical Synthesis Protocol
Objective: Synthesize a representative intermediate: N-(1-acryloylpyrrolidin-3-yl)-4-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide.
Safety Note: Acryloyl chloride is a lachrymator. Perform all steps in a fume hood.
Reaction Scheme Overview
-
Suzuki Coupling: Bromo-pyrazolo-pyrimidine + Boronic acid-benzamide ester.
-
Saponification: Ester hydrolysis.
-
Amide Coupling: Acid + Mono-Boc-diaminopyrrolidine.
-
Deprotection & Functionalization: TFA deprotection -> Acrylation.
Detailed Protocol
Step 1: Amide Coupling (The Linker Formation)
This step installs the chiral pyrrolidine onto the benzamide.
-
Reagents:
-
Carboxylic Acid Intermediate (1.0 eq)
-
(3R)-(-)-3-Amino-1-N-Boc-pyrrolidine (1.1 eq) [Chiral Building Block]
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous, 10 mL/g)
-
-
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF under N₂ atmosphere.
-
Add DIPEA and stir for 5 minutes at Room Temperature (RT).
-
Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to activate the acid.
-
Add (3R)-(-)-3-Amino-1-N-Boc-pyrrolidine.
-
Stir at RT for 4–12 hours. Monitor by LC-MS (Look for [M+H]⁺ corresponding to Product + Boc).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x2), and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Step 2: N-Boc Deprotection
-
Reagents: TFA (20% v/v in DCM).
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA dropwise at 0°C.
-
Warm to RT and stir for 1 hour.
-
Concentrate in vacuo. Co-evaporate with toluene (x3) to remove residual TFA.
-
Step 3: Acrylamide Formation (Covalent Warhead Installation - Optional)
If targeting a cysteine (e.g., JAK3 Cys909), install an acrylamide.
-
Reagents: Acryloyl chloride (1.0 eq), NaHCO₃ (sat. aq), THF/Water (1:1).
-
Procedure:
-
Dissolve the amine salt from Step 2 in THF/Water.
-
Cool to 0°C.
-
Add Acryloyl chloride slowly.
-
Stir for 30 mins. Extract with EtOAc.
-
Part 4: Biochemical Evaluation (TR-FRET Assay)
Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher / Invitrogen). Rationale: Unlike standard activity assays, this measures binding affinity (Kd) directly and is less susceptible to artifacts from fluorescent compounds.
Assay Principle
A Europium-labeled anti-tag antibody binds to the kinase. A tracer (Alexa Fluor™ 647-labeled kinase inhibitor) binds to the ATP pocket. Energy transfer (FRET) occurs from Eu to the tracer. The test compound displaces the tracer, reducing the FRET signal.
Protocol
Materials:
-
Kinase: Recombinant JAK2 (GST-tagged).
-
Antibody: Eu-anti-GST.
-
Tracer: Kinase Tracer 236.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Plate Setup (384-well, White, Low-volume):
-
Compound Preparation:
-
Prepare 10-point dose-response curves in DMSO (Start at 10 µM, 3-fold dilution).
-
Acoustic dispense 20 nL into the plate.
-
-
Master Mix Addition:
-
Add 5 µL of Kinase/Antibody mix (Final conc: 5 nM Kinase, 2 nM Antibody).
-
Incubate 15 mins.
-
Add 5 µL of Tracer (Final conc: Kd of tracer, approx 5–20 nM).
-
-
Incubation:
-
Incubate 60 minutes at RT in the dark.
-
-
Readout:
-
Read on a TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 337 nm. Emission 1: 620 nm (Eu). Emission 2: 665 nm (Tracer).
-
Data Analysis
Calculate the Emission Ratio (ER):
Fit data to the IC50 equation (Sigmoidal dose-response, variable slope):
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Solubility | Planar benzamide stacking | Switch pyrrolidine N-substituent to a polar group (e.g., N-methylpiperazine). |
| Poor Potency | Incorrect vector/stereochemistry | Synthesize the enantiomer (S vs R). Check docking pose for steric clash with Gatekeeper. |
| High Clearance | Labile amide bond | Methylate the amide nitrogen (N-Me-Benzamide) to reduce hydrolysis, though this may impact H-bonding. |
| Assay Interference | Compound fluorescence | Switch from FP to TR-FRET (Time-Resolved) to gate out short-lived compound fluorescence. |
Part 6: Visualization of Experimental Workflow
Caption: Iterative cycle for kinase inhibitor development. Note the feedback loop from Assay to Synthesis.
References
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors. Journal of Medicinal Chemistry, 2021. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH PubMed Central, 2012. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. University of Palermo / IRIS, 2021. Available at: [Link]
-
Design and Synthesis of a Novel PLK1 Inhibitor Scaffold. MDPI Molecules, 2021. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Resolving Regioisomer Formation in Benzamide Alkylation Reactions
Welcome to our dedicated technical support guide for navigating the complexities of benzamide alkylation. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with regioselectivity in their synthetic routes. Here, we dissect the critical factors governing N- versus O-alkylation and provide actionable, field-tested solutions to steer your reactions toward the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in a benzamide alkylation reaction?
In a typical benzamide alkylation, two main regioisomers can be formed: the N-alkylated benzamide and the O-alkylated imidate. The desired product is usually the N-alkylated version, which results from the substitution at the nitrogen atom of the amide. The O-alkylated product, an imidate, is formed by substitution at the oxygen atom and is often an undesired byproduct.
Q2: What is the fundamental mechanistic difference between N- and O-alkylation of benzamides?
The regiochemical outcome of benzamide alkylation is governed by the principle of hard and soft acids and bases (HSAB) and kinetic versus thermodynamic control. The amide anion, formed upon deprotonation of the benzamide, is an ambident nucleophile with two reactive sites: the nitrogen and the oxygen.
-
N-alkylation is typically favored under conditions of thermodynamic control. The resulting N-alkylated product is generally more stable.
-
O-alkylation is often the result of kinetic control. The oxygen atom is more electronegative and bears a higher partial negative charge, making it a "harder" nucleophilic center that reacts faster with "hard" electrophiles.
Q3: How does the choice of base influence the N/O alkylation ratio?
The base is a critical determinant of regioselectivity. Strong, non-nucleophilic bases are generally preferred.
-
Strong bases like sodium hydride (NaH) or potassium hydride (KH) are commonly used to fully deprotonate the amide, forming the amide anion. The choice of counterion (Na+ vs. K+) can also play a role; potassium salts are often more dissociated and can favor O-alkylation.
-
Weaker bases like potassium carbonate (K2CO3) may result in a lower concentration of the amide anion, potentially leading to a different selectivity profile.
Q4: Can the solvent system dictate the outcome of the reaction?
Absolutely. The solvent's polarity and its ability to solvate the cation of the base are crucial.
-
Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are standard choices. DMF, for instance, is effective at solvating cations, which can leave the amide anion more "naked" and reactive. This increased reactivity can sometimes favor the kinetically preferred O-alkylation.
-
Non-polar solvents may favor aggregation of the amide salt, which can influence the accessibility of the N and O sites to the incoming electrophile.
Troubleshooting Guides
Problem 1: "My reaction is yielding a significant amount of the O-alkylated imidate. How can I favor N-alkylation?"
This is a classic challenge in benzamide alkylation. Here’s a systematic approach to troubleshoot and optimize your reaction for N-alkylation.
Step-by-Step Troubleshooting:
-
Assess Your Base and Solvent System: The combination of your base and solvent is the most likely culprit. If you are using a strong base like NaH in a highly polar solvent like DMF, you may be promoting the kinetic O-alkylation product.
-
Solution: Consider switching to a less polar solvent, such as THF, or using a base with a counterion that promotes ion pairing, which can sterically hinder the oxygen atom and favor N-alkylation.
-
-
Evaluate the Electrophile: The nature of your alkylating agent (the electrophile) is also critical according to HSAB theory.
-
Hard electrophiles (e.g., dimethyl sulfate) tend to react faster with the hard oxygen center.
-
Soft electrophiles (e.g., iodomethane) are more likely to react with the softer nitrogen center.
-
Solution: If possible, switch to a softer electrophile to enhance N-selectivity.
-
-
Control the Temperature: O-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster at lower temperatures. N-alkylation, leading to the more stable product, is thermodynamically favored.
-
Solution: Running the reaction at a higher temperature can help to overcome the kinetic barrier for N-alkylation and allow the reaction to reach thermodynamic equilibrium, favoring the more stable N-alkylated product.
-
Problem 2: "The reaction is sluggish, and I'm recovering a lot of starting material. What can I do to improve the conversion rate?"
Low conversion can be due to several factors, from incomplete deprotonation to insufficient reactivity of the electrophile.
Step-by-Step Troubleshooting:
-
Verify Complete Deprotonation: Ensure your benzamide is fully deprotonated before adding the electrophile.
-
Solution: Use a slight excess of a strong base like NaH. You can monitor the deprotonation by observing the cessation of hydrogen gas evolution.
-
-
Increase Reaction Temperature: If the reaction is slow at room temperature, gently heating it can increase the rate.
-
Solution: Try running the reaction at a moderately elevated temperature (e.g., 40-60 °C), but be mindful that this could also affect your N/O selectivity as discussed in Problem 1.
-
-
Consider a Phase-Transfer Catalyst: For reactions with poor solubility or slow reaction rates, a phase-transfer catalyst can be beneficial.
-
Solution: Adding a catalytic amount of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the amide anion to the organic phase, accelerating the reaction.
-
Summary of Reaction Parameter Effects on N/O Alkylation
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base | Weaker bases (e.g., K2CO3) or bases with smaller counterions (e.g., NaH) | Strong bases with larger counterions (e.g., KH) | Smaller counterions can coordinate more tightly to the oxygen, sterically blocking it. |
| Solvent | Less polar aprotic solvents (e.g., THF, Dioxane) | Highly polar aprotic solvents (e.g., DMF, DMSO) | Polar solvents can solvate the counterion, leaving the more reactive oxygen atom exposed. |
| Electrophile | Soft electrophiles (e.g., Alkyl iodides) | Hard electrophiles (e.g., Alkyl sulfates) | Follows the principles of Hard and Soft Acids and Bases (HSAB) theory. |
| Temperature | Higher temperatures | Lower temperatures | N-alkylation is often thermodynamically favored, while O-alkylation is kinetically favored. |
Experimental Protocol: Selective N-Alkylation of Benzamide
This protocol provides a general method for achieving high N-selectivity in the alkylation of a primary benzamide.
Materials:
-
Primary benzamide (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)
-
Alkyl iodide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the primary benzamide.
-
Add anhydrous THF to dissolve the benzamide.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing pathways in benzamide alkylation.
Caption: Troubleshooting workflow for regioselectivity.
References
Technical Support Center: Crystallization of 4-(pyrrolidin-3-yloxy)benzamide Intermediates
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 4-(pyrrolidin-3-yloxy)benzamide and its related intermediates. The focus is on providing practical, cause-and-effect explanations for common challenges and offering robust, field-proven protocols to ensure the consistent production of high-quality crystalline material.
The Critical Role of Crystallization for Benzamide Intermediates
Crystallization is a fundamentally important step in the manufacturing of Active Pharmaceutical Ingredients (APIs). For intermediates like this compound, a well-controlled crystallization process is not merely a purification step; it defines the solid-state properties of the material that will be used in downstream reactions.[1][2] Inconsistent crystal form (polymorphism), particle size, or purity can introduce significant variability, impacting reaction kinetics, filtration times, and the impurity profile of the final API.[2] This guide addresses the core challenges to help you establish a reliable and scalable crystallization process.
Troubleshooting Guide: Common Crystallization Issues & Solutions
This section is designed to provide direct answers to specific experimental problems.
Question: My compound has "oiled out" or precipitated as an amorphous solid instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit to such a high degree that it separates into a liquid phase instead of an ordered crystalline solid. This is a common issue when supersaturation is generated too quickly.[3]
Core Problem: The level of supersaturation is too high for nucleation and controlled crystal growth to occur.
Solutions & Scientific Rationale:
-
Reduce the Rate of Supersaturation:
-
Increase the Crystallization Temperature: If the compound oils out at a certain temperature, try running the crystallization at a higher temperature. The increased thermal energy can help molecules overcome the kinetic barrier to nucleation on a seed crystal rather than separating into a liquid phase.
-
Change the Solvent System: The solvent plays a critical role.
-
Select a solvent in which the compound has slightly lower solubility. This will create a more stable metastable zone, making oiling out less likely.
-
For anti-solvent systems, the miscibility and interaction between the solvent and anti-solvent are key. The goal is to reduce the solubility of the solute in a controlled manner.[7]
-
-
Utilize Seeding: Introducing seed crystals provides a template for crystal growth, bypassing the challenging primary nucleation step.[3][8] Add a small amount of previously isolated crystalline material when the solution is slightly supersaturated. This encourages growth on existing surfaces rather than amorphous precipitation.
Question: I have no crystal formation, even after the solution has cooled for an extended period. How can I induce crystallization?
Answer: The failure to crystallize typically indicates that the solution has not reached a sufficient level of supersaturation or that the kinetic barrier to nucleation is too high.
Solutions & Scientific Rationale:
-
Induce Nucleation Mechanically:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the liquid-air interface.[9] The microscopic imperfections on the glass provide high-energy sites that can act as nucleation points.
-
Agitation: Control the agitation rate. While vigorous stirring can sometimes break crystals, insufficient stirring may not provide the molecular collisions needed for nucleation.[10]
-
-
Increase Supersaturation:
-
Evaporate Solvent: If the solution is clear and stable, it is likely undersaturated or in the metastable zone. Gently heat the solution to boil off a small portion of the solvent to increase the solute concentration.[11]
-
Add an Anti-Solvent: If using a single solvent system, the careful addition of a miscible anti-solvent (one in which your compound is insoluble) can effectively reduce the compound's solubility and induce crystallization.[1]
-
-
Introduce Seed Crystals: This is the most reliable method. A tiny amount of pure, crystalline material will provide the template for crystal growth to begin.[8]
Question: My crystallization produced a very fine powder with poor filtration characteristics. How can I obtain larger crystals?
Answer: The formation of fine powder indicates that the rate of nucleation was significantly faster than the rate of crystal growth. This happens when supersaturation is generated too quickly and uncontrollably.[11]
Solutions & Scientific Rationale:
-
Slow Down the Crystallization Process: The overarching principle is to maintain a low level of supersaturation for a longer period.
-
Use More Solvent: Start with a slightly larger volume of solvent. While this may slightly reduce the overall yield, it ensures the solution remains in the metastable zone longer, allowing crystals to grow larger before the bulk of the material precipitates.[11]
-
Optimize Temperature and Agitation:
-
Temperature Cycling (Ostwald Ripening): In some cases, gently cycling the temperature up and down by a few degrees can promote the dissolution of smaller, less stable crystals and the growth of larger ones.
-
Reduce Agitation: High shear from aggressive stirring can cause secondary nucleation (new crystals forming from collisions with existing ones) and crystal breakage, both of which lead to smaller particle sizes.
-
Question: The chemical purity of my isolated crystals is lower than expected. How can I improve it?
Answer: Impurities can contaminate a crystalline product through several mechanisms, including surface adsorption, inclusion within the crystal lattice (solid solution), or co-crystallization.[10][12] A structured approach is needed to identify and solve the issue.
Solutions & Scientific Rationale:
-
Improve Washing: If the impurity is primarily on the crystal surface, an effective wash is critical.
-
Protocol: After filtration, wash the filter cake with a small amount of cold, fresh solvent (the crystallization solvent or a miscible anti-solvent).[13] The cold temperature minimizes the dissolution of your desired product while removing the impurity-rich mother liquor.
-
Rationale: Impurities are often concentrated in the remaining liquid phase (mother liquor) after crystallization. Inadequate washing leaves this liquor on the crystal surfaces.[10]
-
-
Perform a Re-slurry: If a simple wash is insufficient, the impurity may be more strongly adsorbed or deposited on the surface.
-
Protocol: Suspend the contaminated crystals in a saturated solution of the pure compound or a suitable non-solvent and stir.[14] This can help wash away surface-bound impurities without dissolving the bulk product.[15]
-
Rationale: This process provides a more rigorous surface cleaning than a simple filtration wash.[12][14]
-
-
Recrystallization: If the impurity is incorporated within the crystal lattice (an inclusion or solid solution), a second crystallization is the most effective purification method.[9][13]
-
Protocol: Redissolve the impure solid in a minimal amount of hot solvent and repeat the crystallization process under optimized, slow conditions.
-
Rationale: Crystallization is an equilibrium-based purification technique. Each successive crystallization step will further reject impurities from the crystal lattice, leading to a purer final product.[12]
-
Experimental Protocols & Data
Key Crystallization Techniques
Protocol 1: Controlled Cooling Crystallization
-
Solvent Selection: Choose a single solvent where the this compound intermediate has high solubility at elevated temperatures and low solubility at room temperature or below.[13] Common choices for benzamide derivatives include ethanol, ethyl acetate, or acetone.[16]
-
Dissolution: In an appropriately sized flask, dissolve the crude intermediate in a minimal amount of the chosen solvent near its boiling point.[9] Stir until all solid material is completely dissolved.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask.[9][11]
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield by further decreasing the compound's solubility.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove residual mother liquor.[13]
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Solvent System Selection: Dissolve the intermediate in a "good" solvent in which it is highly soluble. Select a miscible "anti-solvent" in which the compound is poorly soluble.[1] Common pairs include Ethanol/Water, Acetone/Hexane, or THF/Hexane.[17][18]
-
Dissolution: Dissolve the crude intermediate in a minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise.[] Continue adding until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.
-
Crystal Growth: Stop the addition and allow the solution to stir for a period to allow the crystals to grow. If oiling occurs, add a small amount of the "good" solvent to redissolve the oil and repeat the anti-solvent addition more slowly.
-
Completion: Once a stable crystal slurry has formed, you may add more anti-solvent to increase the yield.
-
Isolation, Washing, & Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the cold solvent/anti-solvent mixture for washing.
Data Presentation: Solvent Selection Guide
The choice of solvent is critical for successful crystallization. The following table lists common solvents and their properties to aid in selection. The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents.[19]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use / Notes |
| Water | 100 | 80.4 | Good for polar compounds; crystals may dry slowly[19]. |
| Ethanol | 78 | 24.3 | Excellent general-purpose solvent for moderately polar compounds[19]. |
| Methanol | 65 | 33.6 | Good for polar compounds; easily removed due to volatility[19]. |
| Acetone | 56 | 20.7 | Dissolves many organic compounds; low boiling point can be a disadvantage[19]. |
| Ethyl Acetate | 77 | 6.0 | Good for compounds of intermediate polarity[19]. |
| Toluene | 111 | 2.4 | Good for aromatic compounds; high boiling point can make removal difficult[19]. |
| Hexane | 69 | 1.9 | Good for nonpolar compounds; often used as an anti-solvent[19]. |
Visual Workflows & Diagrams
Crystallization Troubleshooting Decision Tree
The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism, and why is it a concern for my this compound intermediate? A: Polymorphism is the ability of a compound to exist in two or more different crystal structures while having the same chemical composition.[20][21] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[22][23] For a pharmaceutical intermediate, an uncontrolled change in polymorphic form can affect its reactivity, dissolution rate in the next synthetic step, and filtration properties, leading to manufacturing inconsistencies.[2][24] Regulatory agencies require thorough characterization of polymorphic forms to ensure product safety and efficacy.[21]
Q2: How do I choose the best solvent or solvent system for my crystallization? A: An ideal single solvent should dissolve the compound well when hot but poorly when cold.[13] For an anti-solvent system, the compound should be very soluble in the primary solvent and nearly insoluble in the anti-solvent, and both solvents must be miscible.[1] The general rule of "like dissolves like" is a good starting point—polar molecules, like your benzamide intermediate, will generally dissolve better in polar solvents like alcohols, while nonpolar solvents like hexane can serve as effective anti-solvents.[19] It is often necessary to screen a variety of solvents and solvent mixtures to find the optimal system.[17][18]
Q3: What is the purpose of a "seed crystal" and how do I use it? A: A seed crystal is a small piece of a pure, crystalline material that is added to a supersaturated solution to initiate crystallization.[8] Its purpose is to bypass the kinetically challenging step of primary nucleation, providing a pre-existing template for molecules to deposit onto.[3] This allows for greater control over the crystallization process, often resulting in a more consistent crystal form and particle size. To use seeding, add a very small amount (typically <1% by weight) of the desired crystalline material to the solution once it has entered the metastable (slightly supersaturated) zone.
Q4: How does the stirring or agitation rate affect the final crystal product? A: Agitation affects heat and mass transfer within the crystallizer and can influence both nucleation and growth. Insufficient agitation can lead to non-homogenous temperature and concentration profiles, causing uncontrolled crystallization. Conversely, excessively high agitation can lead to secondary nucleation, where new, smaller crystals are formed from collisions between existing crystals, the impeller, and the vessel walls. This can result in a smaller final particle size. The optimal agitation rate balances the need for homogeneity with the need to minimize crystal breakage and secondary nucleation.[10]
References
-
Pharmaceutical Crystallization in drug development | Syrris. (2024, October 22). Syrris. [Link]
-
Urwin, S. J., Levilain, G., Marziano, I., Merritt, J. M., Houson, I., & ter Horst, J. H. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1443-1456. [Link]
-
Urwin, S. J., Levilain, G., Marziano, I., Merritt, J. M., Houson, I., & ter Horst, J. H. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]
-
The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research. [Link]
-
Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]
-
SOP: CRYSTALLIZATION. UCT Science. [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. (2024, May 30). Journal of Chemical and Pharmaceutical Research. [Link]
-
How to Crystallize Organic Compounds. (2024, October 10). wikiHow. [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network. [Link]
-
Clarke, D. G., & Waddell, D. C. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1817-1840. [Link]
-
Crystallization by Antisolvent Addition and Cooling. SciSpace. [Link]
-
A Structured Approach to Cope with Impurities during Industrial Crystallization Development. (2021, April 30). YouTube. [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]
-
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3). PharmaFeatures. [Link]
-
Roland, S., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design. [Link]
-
Crystal Growing Tips. (2015, April 28). University of Florida. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
S, P., & P, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. [Link]
-
Kim, J., et al. (2018). Additive-Free Morphology Control of Organic Polyhedral Molecular Crystals by the Antisolvent Molecular Geometry. IBS Publications Repository. [Link]
-
Find out how to cope with impurities by using the Crystal16 and Crystalline instruments. (2022, January 17). Technobis Crystallization Systems. [Link]
-
A Structured Approach to Cope with Impurities During Industrial Crystallization Development. (2020, July 6). ResearchGate. [Link]
-
Experiment 2: Recrystallization. University of Toronto. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Alvarez, A. J. (2007). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.org. [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. Harvard University. [Link]
-
Special Issue: Anti-Solvent Crystallization. MDPI. [Link]
-
Shtukenberg, A. G., et al. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC. [Link]
-
R. A. S. (2020). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. Crystal Growth & Design. [Link]
-
Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]
-
Crystallisation in pharmaceutical processes. BIA. [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 6. laccei.org [laccei.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. youtube.com [youtube.com]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. unifr.ch [unifr.ch]
- 19. athabascau.ca [athabascau.ca]
- 20. nishkaresearch.com [nishkaresearch.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. jocpr.com [jocpr.com]
- 23. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Validation & Comparative
Navigating the Maze: A Comparative Guide to Sourcing CAS 28490-66-6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of scientific research and drug development, the quality and purity of starting materials are paramount. This guide provides a comprehensive comparison of commercial sources for CAS 28490-66-6, a key chemical intermediate. As a Senior Application Scientist, my aim is to equip you with the necessary insights and experimental methodologies to confidently select a supplier that meets the rigorous demands of your research.
The Critical CAS Number Discrepancy: 28490-66-6 vs. 91393-49-6
A thorough investigation into the commercial availability of 2-(2-Chlorophenyl)cyclohexanone reveals a significant discrepancy in its registered CAS number. While the user-specified CAS number is 28490-66-6, the overwhelmingly prevalent CAS number associated with this chemical name in supplier catalogs and chemical databases is 91393-49-6 .[1][2][3][4][5][6]
This ambiguity is a critical first hurdle for any researcher. It is imperative to clarify the correct CAS number for the specific isomer or compound required for your application. Using an incorrect starting material can lead to failed experiments, loss of valuable time, and compromised results.
Recommendation: Before proceeding with any purchase, it is strongly advised to:
-
Verify the chemical structure: Cross-reference the chemical structure provided by the supplier with established chemical databases.
-
Contact potential suppliers: Directly inquire about the specific CAS number and request clarification on any discrepancies.
-
Consult scientific literature: Identify the CAS number used in relevant publications for your research area.
For the remainder of this guide, we will focus on the commercially available 2-(2-Chlorophenyl)cyclohexanone (CAS 91393-49-6) , as sourcing for CAS 28490-66-6 has proven to be largely unfeasible through reputable channels.
Identifying Potential Commercial Sources
Our search has identified several commercial suppliers listing 2-(2-Chlorophenyl)cyclohexanone (CAS 91393-49-6). These suppliers range from large, well-established chemical companies to smaller, more specialized providers, often found on online chemical marketplaces.
Table 1: Potential Commercial Sources for 2-(2-Chlorophenyl)cyclohexanone (CAS 91393-49-6)
| Supplier Category | Representative Examples | Typical Purity Claims | Availability of Documentation |
| Online Marketplaces | ChemicalBook, Echemi, Global Sources | Often stated as >98% or 99% | Certificate of Analysis (CoA) may require direct request; detailed analytical data often not publicly available. |
| Specialized Suppliers | Cayman Chemical (offers a related analytical standard) | High purity, well-characterized | Comprehensive analytical data and documentation typically provided. |
| Major Chemical Suppliers | Sigma-Aldrich (Merck), Thermo Fisher Scientific | Wide range of grades (e.g., reagent, analytical) | Searchable databases for CoAs and Safety Data Sheets (SDS).[7][8] |
It is crucial to note that the presence of a compound on a marketplace does not inherently guarantee its quality or the reliability of the listed supplier. Due diligence is essential.
The Scientist's Shield: A Workflow for Supplier Qualification
Given the lack of readily available, detailed comparative data for this specific compound, a robust internal qualification process is your best defense against substandard reagents. The following experimental workflow is designed to be a self-validating system for assessing the quality of a purchased batch of 2-(2-Chlorophenyl)cyclohexanone.
Caption: Workflow for qualifying a new batch of a chemical reagent.
Experimental Protocols
A. Melting Point Determination
-
Objective: To assess the purity of the compound. A sharp melting point range is indicative of high purity, while a broad range suggests the presence of impurities.
-
Protocol:
-
Load a small, dry sample of the compound into a capillary tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.
-
Compare the observed melting point range with the literature value.
-
B. Thin-Layer Chromatography (TLC)
-
Objective: A rapid and inexpensive method to qualitatively assess the number of components in the sample.
-
Protocol:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate (e.g., silica gel).
-
Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the separated spots using a UV lamp or by staining (e.g., with potassium permanganate).
-
A single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities.
-
C. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the compound and identify any impurities.
-
Protocol:
-
Develop a suitable HPLC method, including the choice of column (e.g., C18), mobile phase, flow rate, and detector (e.g., UV).
-
Prepare a standard solution of the compound at a known concentration.
-
Inject the sample and the standard into the HPLC system.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
-
D. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify the main component and any volatile impurities by providing information on their molecular weight and fragmentation patterns.
-
Protocol:
-
Dissolve the sample in a volatile solvent.
-
Inject the solution into the GC-MS instrument.
-
The gas chromatograph separates the components of the mixture.
-
The mass spectrometer provides a mass spectrum for each component, which can be compared to a library of known spectra for identification.
-
E. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Protocol:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm that the structure is consistent with 2-(2-Chlorophenyl)cyclohexanone.
-
Making an Informed Decision: Beyond the Purity Percentage
While a high purity percentage is a key factor, it is not the only consideration when selecting a supplier. The trustworthiness and transparency of the supplier are equally important.
Caption: Key factors to consider when selecting a chemical supplier.
Key Considerations:
-
Certificate of Analysis (CoA): Always request a lot-specific CoA.[7][8] This document should detail the methods used for analysis and the results obtained.
-
Lot-to-Lot Consistency: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches. Inconsistent quality can introduce variability into your experiments.
-
Technical Support: A reliable supplier should have knowledgeable technical support staff who can answer questions about their products and provide additional data if needed.
-
Reputation and Reviews: Look for reviews and feedback from other researchers in your field.
Conclusion: A Call for Rigorous Validation
The sourcing of chemical reagents like 2-(2-Chlorophenyl)cyclohexanone, especially when faced with conflicting information such as CAS number discrepancies, requires a diligent and systematic approach. While online marketplaces offer a wide array of options, the onus is on the researcher to independently verify the quality and identity of the purchased material. By implementing the experimental validation workflow outlined in this guide, you can mitigate the risks associated with reagent variability and ensure the integrity and reproducibility of your research.
References
-
LookChem. Cas 91393-49-6,2-(2-chlorophenyl)cyclohexanone. [Link]
-
Molport. 2-(2-chlorophenyl)cyclohexan-1-one | 91393-49-6. [Link]
-
PubChem. 2-(2-Chlorophenyl)cyclohexan-1-one. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 91393-49-6: Cyclohexanone, 2-(2-chlorophenyl)- [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 2-(2-chlorophenyl)cyclohexanone | 91393-49-6 [chemicalbook.com]
- 5. 2-(2-chlorophenyl)cyclohexan-1-one | 91393-49-6 | Buy Now [molport.com]
- 6. 2-(2-Chlorophenyl)cyclohexan-1-one | C12H13ClO | CID 4374110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 8. Pardon Our Interruption [globalsources.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Benzamide Ether Linkages
In the landscape of modern drug discovery and materials science, molecules incorporating both benzamide and ether functionalities are of significant interest due to their diverse biological activities and structural properties.[1][2] The precise and unambiguous characterization of these molecules is paramount for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards. This guide provides a comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of benzamide ether linkages, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Synergy of Spectroscopic Techniques: A Holistic Approach
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, leveraging the complementary information from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for comprehensive characterization. Each method probes different aspects of the molecule's constitution, and together, they form a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.[3][4] Both ¹H and ¹³C NMR are indispensable for characterizing benzamide ether derivatives.
Expertise & Experience: Interpreting the Spectra
The key to successful NMR analysis lies in understanding how the electronic environments of the amide and ether linkages influence the chemical shifts of nearby nuclei.
-
¹H NMR Spectroscopy :
-
Amide Proton (N-H) : This proton typically appears as a broad singlet between δ 7.5 and 8.5 ppm. Its chemical shift can be concentration-dependent and it will exchange with D₂O.
-
Aromatic Protons : The protons on the benzamide ring are deshielded by the electron-withdrawing carbonyl group and typically resonate between δ 7.4 and 8.0 ppm.[5] Protons on the phenyl ring of the ether moiety will have shifts influenced by the ether oxygen.
-
Protons Alpha to Ether Oxygen (-O-CH₂-) : These protons are deshielded by the electronegative oxygen and typically appear in the range of δ 3.5-4.5 ppm.
-
Protons Alpha to Amide Nitrogen (-N-CH₂-) : If the amide is N-substituted, these protons will resonate around δ 3.0-4.0 ppm.
-
-
¹³C NMR Spectroscopy :
-
Carbonyl Carbon (C=O) : The amide carbonyl carbon is highly characteristic and appears significantly downfield, typically in the range of δ 165-175 ppm.[6][7][8]
-
Aromatic Carbons : These carbons will appear in the typical aromatic region of δ 110-160 ppm.[8] The carbon attached to the carbonyl group (ipso-carbon) is often found around δ 130-135 ppm.[9]
-
Carbon Alpha to Ether Oxygen (-O-C-) : This carbon is deshielded and appears in the δ 60-80 ppm region.[10]
-
Comparative Data Summary: NMR
| Nucleus | Functional Group Moiety | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Amide N-H | 7.5 - 8.5 | Broad, exchanges with D₂O. |
| Aromatic (Benzamide Ring) | 7.4 - 8.0 | Influenced by carbonyl deshielding.[5][11] | |
| -O-CH₂- (Ether Linkage) | 3.5 - 4.5 | Deshielded by oxygen. | |
| ¹³C | Amide C=O | 165 - 175 | Highly characteristic and reliable.[6][7][8] |
| Aromatic C-ipso (to C=O) | 130 - 135 | Quaternary carbon, often a smaller peak. | |
| -O-C- (Ether Linkage) | 60 - 80 | Clear indicator of the ether carbon. |
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the benzamide ether derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.
-
Instrument Setup : Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex aromatic spin systems.
-
¹H NMR Acquisition :
-
Acquire a standard single-pulse ¹H spectrum.
-
Typically, 16-32 scans are sufficient.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
-
¹³C NMR Acquisition :
-
Data Processing : Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak or an internal standard like TMS (δ 0.00). Calibrate the ¹³C spectrum based on the solvent peak.
-
Analysis : Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign the structure. Correlate ¹H and ¹³C signals using 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous assignment.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by measuring the vibrations of its bonds. For benzamide ethers, it provides direct evidence for the presence of the amide and ether linkages.
Expertise & Experience: Key Vibrational Modes
-
Amide I Band (C=O Stretch) : This is one of the most intense and characteristic peaks in the IR spectrum of an amide, appearing in the range of 1630-1690 cm⁻¹.[12][13] Its position can be influenced by hydrogen bonding.
-
Amide II Band (N-H Bend) : For secondary amides, this band appears around 1510-1570 cm⁻¹ and is a result of N-H bending coupled with C-N stretching. Primary amides will show a band in a similar region.
-
N-H Stretch : For primary amides (R-CONH₂), two bands are observed in the 3100-3500 cm⁻¹ region. Secondary amides (R-CO-NHR') show a single, sharp peak in the same region.
-
C-O-C Stretch (Ether) : The C-O stretching of the ether linkage results in a strong, distinct band typically found between 1085-1275 cm⁻¹.[14] Aryl alkyl ethers usually show an asymmetrical stretch between 1200-1275 cm⁻¹.[14]
Comparative Data Summary: IR
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Amide | C=O Stretch (Amide I) | 1630 - 1690 | Strong[12][13] |
| Amide (Secondary) | N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Amide (Secondary) | N-H Stretch | 3100 - 3500 | Medium, Sharp |
| Ether | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong[14][15] |
Protocol: Attenuated Total Reflectance (ATR) FTIR Analysis
-
Sample Preparation : Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). If the sample is a liquid or oil, a single drop is sufficient.
-
Background Scan : With the ATR crystal clean and uncovered, run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan : Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The software automatically performs the background subtraction.
-
Analysis : Identify the key absorption bands corresponding to the amide and ether functional groups using correlation tables. The presence of strong peaks in the ~1650 cm⁻¹ and ~1250 cm⁻¹ regions is a strong indicator of the benzamide ether structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.[16]
Expertise & Experience: Common Fragmentation Patterns
-
Molecular Ion Peak (M⁺˙) : This peak corresponds to the molecular weight of the compound. For aromatic compounds like benzamides, this peak is often strong and easily identifiable.[16][17]
-
Benzoyl Cation (m/z 105) : A very common and often abundant fragment resulting from the cleavage of the bond between the carbonyl carbon and the ether oxygen or amide nitrogen. This is a resonance-stabilized acylium ion.[18]
-
Phenyl Cation (m/z 77) : The benzoyl cation frequently loses a neutral carbon monoxide (CO) molecule to form the phenyl cation.[18]
-
Ether Fragmentation : Ethers can undergo α-cleavage, where a radical is lost from the carbon adjacent to the oxygen, or cleavage of the C-O bond itself.[19][20]
Comparative Data Summary: MS
| Ion | m/z (Mass-to-Charge Ratio) | Identity | Significance |
| [M]⁺˙ | Varies | Molecular Ion | Confirms molecular weight.[16] |
| [C₇H₅O]⁺ | 105 | Benzoyl Cation | Diagnostic for the benzoyl substructure.[18] |
| [C₆H₅]⁺ | 77 | Phenyl Cation | Common loss from the benzoyl cation.[18] |
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : For volatile and thermally stable compounds, a sample solution (e.g., in methanol or dichloromethane) is injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). Direct infusion via a heated probe can also be used.
-
Ionization : In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
-
Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments like m/z 105 and 77, which support the presence of the benzamide moiety.
Comparative Guide: Choosing the Right Technique
| Technique | Information Provided | Strengths | Limitations | Best For... |
| NMR (¹H, ¹³C) | Detailed atomic connectivity, stereochemistry. | Unambiguous structure determination; quantitative analysis (qNMR) is possible.[3] | Requires larger sample amounts; can be time-consuming; less sensitive than MS. | Definitive proof of structure and isomer differentiation. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, non-destructive; requires minimal sample. | Provides limited structural information; complex spectra can be hard to interpret fully. | Rapid confirmation of the presence of amide (C=O, N-H) and ether (C-O) bonds. |
| Mass Spectrometry | Molecular weight and structural fragments. | Extremely sensitive (sub-picogram levels); provides molecular formula with high resolution MS. | Isomers are often indistinguishable; fragmentation can be complex and may not always occur predictably. | Confirming molecular weight and providing evidence for key substructures through fragmentation. |
Conclusion
The spectroscopic characterization of benzamide ether linkages is a multi-faceted process that relies on the strategic integration of NMR, IR, and Mass Spectrometry. NMR spectroscopy serves as the foundation for definitive structural assignment, providing a detailed map of the molecule's atomic framework. IR spectroscopy offers a rapid and reliable method for confirming the presence of the critical amide and ether functional groups. Finally, Mass Spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By skillfully combining the data from these three pillars of spectroscopic analysis, researchers can confidently and accurately characterize novel benzamide ether compounds, paving the way for further development in their respective fields.
References
-
Hosseini Zare, M. S., Bakavoli, M., Eshghi, H., & Shiri, A. (n.d.). c. 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (1982). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 35(3). Retrieved from [Link]
-
Gao, C., et al. (2020). Synthesis of benzamide derivatives. ResearchGate. Retrieved from [Link]
-
Hosseini Zare, M. S., Bakavoli, M., Eshghi, H., & Shiri, A. (n.d.). b. Mass spectrum of benzamide (Scheme 2, 2b). ResearchGate. Retrieved from [Link]
-
(n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(7), 9455-9469. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
(n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. Retrieved from [Link]
-
Nicolescu, T. O. (2017). Benzamide-simplified mass spectrum. ResearchGate. Retrieved from [Link]
-
Al-Juboori, S. A. H., & Al-Masoudi, W. A. (2019). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Yesilekaynak, T., et al. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure, 1203, 127314. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]
-
NIST. (n.d.). Benzamide. NIST WebBook. Retrieved from [Link]
-
Pham, T. H. N., et al. (2025). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
NIST. (n.d.). Benzamide. NIST WebBook. Retrieved from [Link]
-
(n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
(n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
(n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
Fan, X., & Guo, Y. (2018). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate.... ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Gunjarkar, S. B., et al. (2022). SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS. IIP Series. Retrieved from [Link]
-
de Souza, A. R., et al. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. Retrieved from [Link]
-
(n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
(n.d.). 13-C NMR Chemical Shift Table. Scribd. Retrieved from [Link]
-
Sharma, K., & Singh, R. V. (2025). Synthesis and characterization of benzamide metal complexes. ResearchGate. Retrieved from [Link]
-
(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Borges, C. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23158-23166. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Richards, R. E., & Thompson, H. W. (1947). Spectroscopic studies of the amide linkage. Journal of the Chemical Society, 1248-1260. Retrieved from [Link]
-
(n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Richards, R. E., & Thompson, H. W. (1947). 237. Spectroscopic studies of the amide linkage. Journal of the Chemical Society (Resumed), 1248. Retrieved from [Link]
-
Hayes, R. N., et al. (1988). Gas-phase elimination reactions of ethers induced by amide and hydroxide ions. Journal of the American Chemical Society, 110(16), 5533-5540. Retrieved from [Link]
-
(n.d.). IR Absorption Table. Retrieved from [Link]
-
Ramirez-Gutierrez, C. F., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography – Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
van der Weegen, R., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 19(38), 8275-8282. Retrieved from [Link]
-
Jones, R. W. (2025). The Essentials of Analytical Spectroscopy: Theory and Applications. Spectroscopy Online. Retrieved from [Link]
-
(n.d.). Comparative Study On Spectroscopic Techniques. Scribd. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. scribd.com [scribd.com]
- 9. bmse000668 Benzamide at BMRB [bmrb.io]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. www1.udel.edu [www1.udel.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. youtube.com [youtube.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(Pyrrolidin-3-yloxy)benzamide
As researchers and scientists, our commitment to innovation is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a sustainable and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Pyrrolidin-3-yloxy)benzamide, ensuring the protection of laboratory personnel, the integrity of your facility, and the broader ecosystem.
Part 1: Hazard Assessment and Waste Classification
The structure of this compound necessitates that it be treated as hazardous chemical waste. This classification is derived from the known risks associated with its primary functional groups.
-
Benzamide Moiety : Benzamide and its derivatives are recognized for their potential health hazards. Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[1] This indicates a need for careful handling to prevent ingestion and exposure.
-
Pyrrolidine Moiety : Pyrrolidine is a significantly more hazardous compound. It is a highly flammable liquid that causes severe skin burns and eye damage, is harmful if inhaled, and poses a threat to aquatic life.[2] Its reactivity with acids and other materials is also a key consideration.[3]
Based on this composite analysis, this compound must be managed as a waste stream with potential toxicity, corrosivity, mutagenicity, and environmental hazards.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Associated Moiety | Primary Risks & Precautions | Supporting Citations |
| Acute Toxicity | Benzamide, Pyrrolidine | Harmful if swallowed or inhaled. Avoid creating dust or aerosols. Handle in a well-ventilated area or chemical fume hood. | [1][4] |
| Skin/Eye Damage | Pyrrolidine | Risk of serious skin and eye irritation or burns. Mandates the use of chemical-resistant gloves and safety goggles. | |
| Mutagenicity | Benzamide | Suspected of causing genetic defects. Requires stringent contamination control to prevent exposure. | [1] |
| Environmental | Pyrrolidine | Potentially harmful to aquatic life with long-lasting effects. Prohibits disposal down the sanitary sewer. | [2][5] |
| Reactivity | Pyrrolidine | Incompatible with strong oxidizing agents and acids.[3] Must be segregated from incompatible waste streams. | [3] |
Part 2: Pre-Disposal Safety Protocol
Before initiating any disposal procedures, it is imperative to establish a safe working environment.
Personal Protective Equipment (PPE)
A non-negotiable first line of defense, the following PPE must be worn when handling this compound waste:
-
Chemical-Resistant Gloves : Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[5]
-
Safety Goggles : Standard safety glasses are insufficient. Chemical splash goggles or a full-face shield are required to protect against potential splashes.[5]
-
Laboratory Coat : A flame-retardant coat provides body protection.
Spill Management
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Control Ignition Sources : If the spill involves a solution, remove all potential sources of ignition.[3]
-
Contain the Spill : For solid spills, gently cover with an inert absorbent material like sand or vermiculite to avoid creating dust. For liquid spills, use a chemical absorbent pad or granules, working from the outside in.
-
Collect and Package : Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials and rinsate must be collected and disposed of as hazardous waste.[5]
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.
Part 3: Step-by-Step Disposal Protocol
Never dispose of this compound, in either solid form or in solution, down the drain or in the regular trash.[5][6] Doing so violates regulatory standards and poses a significant threat to the environment.[2]
Step 1: Waste Segregation and Collection
The foundation of compliant disposal is proper segregation at the point of generation.
-
Rationale : Mixing incompatible waste streams can lead to dangerous chemical reactions. The pyrrolidine moiety, for instance, is incompatible with strong acids.[3] Co-disposal could result in heat generation, gas evolution, or even fire.
-
Procedure :
-
Designate a specific waste container solely for this compound and materials lightly contaminated with it (e.g., weighing paper, pipette tips).
-
Collect waste in this container as it is generated. Do not allow it to accumulate on the benchtop.
-
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA).[7][8]
-
Rationale : A secure, correctly labeled container prevents leaks, informs all personnel of the contents and associated hazards, and ensures the waste is handled correctly by EHS and disposal vendors.
-
Procedure :
-
Select a Compatible Container : Use a sturdy, leak-proof container made of a chemically resistant material such as glass or high-density polyethylene (HDPE).[5][6] Ensure it has a tightly sealing screw cap.
-
Attach a Hazardous Waste Label : As soon as you designate the container for waste, affix your institution's official hazardous waste label.
-
Complete the Label : Fill out the label completely and legibly. It must include:
-
Step 3: Waste Storage (Satellite Accumulation)
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation and under the control of the generator.[7][8]
-
Rationale : SAAs provide a secure, temporary storage location that minimizes the risk of spills and exposures while ensuring compliance with storage volume limits (typically up to 55 gallons, though institutional limits may be lower).[8]
-
Procedure :
-
Keep the waste container tightly closed at all times, except when adding waste.[6][7] A funnel should never be left in the container opening.[7]
-
Store the container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.
-
Ensure the SAA is segregated from incompatible materials, particularly acids and oxidizing agents.[7]
-
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to your institution's EHS department for ultimate disposal.
-
Rationale : Final disposal must be handled by licensed professionals who use approved methods, typically high-temperature incineration for organic chemical waste.[2][5] This ensures complete destruction and prevents environmental release.
-
Procedure :
Part 4: Decontamination of Labware
Any laboratory equipment (e.g., glassware, spatulas) that has come into contact with this compound must be thoroughly decontaminated.
-
Rationale : Trivial amounts of residual chemical can pose an exposure risk and contaminate future experiments. The rinsate from cleaning is itself considered hazardous waste.
-
Procedure :
-
Rinse the contaminated labware with a suitable organic solvent, such as ethanol or acetone, to dissolve any residue.
-
Collect this first rinse into your designated this compound hazardous waste container.[6]
-
Wash the labware with soap and water, followed by final rinses with distilled water.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
Adherence to this disposal protocol is a testament to a laboratory's commitment to a culture of safety. By understanding the inferred hazards of this compound and meticulously following each step—from PPE and segregation to labeling and EHS coordination—you ensure regulatory compliance and safeguard the well-being of your colleagues and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional local requirements.
References
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Retrieved from [Link]
-
Finar Limited. (2010, June 10). Material Safety Data Sheet - Benzamide. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
-
ChemScience. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary - Pyrrolidine. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 2-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
-
University of Essex. (2022, March). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
Sources
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nj.gov [nj.gov]
- 4. actylislab.com [actylislab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 4-(Pyrrolidin-3-yloxy)benzamide
CAS: 28490-66-6 | Formula: C₁₁H₁₄N₂O₂ | Mol.[1][2] Weight: 206.24 g/mol [1][2]
Part 1: Executive Safety Architecture
Status: Hazardous Substance (Irritant) Signal Word: WARNING[2]
This guide provides an operational framework for the safe handling, storage, and disposal of 4-(Pyrrolidin-3-yloxy)benzamide .[2] Unlike generic safety data sheets, this document integrates chemical behavior (basicity, polarity) with practical laboratory logistics to minimize exposure risks during drug development workflows.[2]
The Hazard Profile (Why We Protect)
The pyrrolidine moiety serves as a secondary amine, imparting moderate basicity and nucleophilic character.[2] Upon contact with mucosal membranes (eyes, respiratory tract) or skin, this compound acts as a chemical irritant.[2] The mechanism involves local pH elevation and potential interaction with membrane proteins, leading to the GHS classifications: H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) .[2]
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: PPE is the final barrier, not the first.[2] Engineering controls (fume hoods) must be primary.[2]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Nitrile Rubber (0.11 mm min) | Permeation Resistance: Nitrile offers superior resistance to organic amines compared to latex.[2] Protocol: Change gloves immediately upon splash or every 2 hours of continuous handling.[2] |
| Ocular Defense | Chemical Safety Goggles | Dust Hazard: As a solid powder, airborne particulates can bypass standard safety glasses.[2] Goggles seal the orbital area against basic dust.[2] |
| Respiratory | N95 / P100 Respirator | Required Only If: Handling outside a fume hood (e.g., balance enclosure failure).[2] The H335 hazard necessitates particulate filtration if engineering controls fail.[2] |
| Body Shielding | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Exposure Vector: Wrist gaps are the most common exposure point during weighing.[2] Tyvek sleeves bridge the glove-to-coat gap.[2] |
Part 3: Operational Protocols
3.1 Receipt & Storage Logic
-
Visual Inspection: Verify the physical state is an off-white to white solid.[2] Darkening or yellowing indicates oxidation of the secondary amine; if observed, purity verification (LC-MS) is required before use.[2]
-
Storage Environment:
-
Temp: 2–8°C (Recommended to prevent slow oxidation).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[2] The secondary amine is susceptible to CO₂ absorption (carbamate formation) over long periods.[2]
-
Segregation: Store away from strong oxidizing agents and acid chlorides to prevent inadvertent exothermic reactions.[2]
-
3.2 Weighing & Solubilization (Critical Control Point)
Risk: The highest risk of inhalation exposure occurs during the transfer of the dry solid.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]
-
Static Control: Use an anti-static gun or ionizer bar if the powder is flyaway.[2] Static charge can cause the powder to "jump" onto gloves/cuffs.[2]
-
Solubilization:
3.3 Reaction Setup & Monitoring
-
Compatibility: Compatible with standard organic solvents (DCM, THF, DMF).[2]
-
Quenching: If used as a nucleophile in basic conditions, quench reactions with ammonium chloride (NH₄Cl) solution rather than strong mineral acids to prevent rapid heat generation.[2]
-
TLC Monitoring: Due to the basic amine, use TLC plates treated with Triethylamine (TEA) or use a basic mobile phase (e.g., DCM/MeOH/NH₄OH) to prevent streaking.[2]
Part 4: Emergency Response Logic
Scenario: You have spilled 500mg of solid powder on the benchtop.
Figure 1: Decision logic for spill remediation, prioritizing dust suppression for solid spills.
Part 5: Waste Disposal & Environmental Compliance[2]
Disposal Principle: Do not dispose of via sink/drain. The compound is an organic amine and potential marine pollutant.[2]
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste (Contains Amines)."[2]
-
Liquid Waste: Combine with non-halogenated organic solvents.[2]
-
Destruction Method: Incineration is the required disposal method.[2] The nitrogen content requires an incinerator equipped with a scrubber to handle NOₓ emissions.[2]
Self-Validating Disposal Check:
-
Check: Is the pH of the waste container < 4?
-
Action: If yes, ensure no cyanides or sulfides are present in the same container to prevent gas evolution.[2]
References
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[2] Retrieved February 14, 2026, from [Link][2]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][3] Retrieved February 14, 2026, from [Link][2]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
